6-Bromo-3,4-dihydro-1H-isothiochromen-4-amine 2,2-dioxide: A Pharmacophore Monograph
6-Bromo-3,4-dihydro-1H-isothiochromen-4-amine 2,2-dioxide: A Pharmacophore Monograph
This guide serves as an in-depth technical monograph on 6-Bromo-3,4-dihydro-1H-isothiochromen-4-amine 2,2-dioxide (also known in catalog nomenclature as 4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide).
Executive Summary & Pharmacological Significance
6-Bromo-3,4-dihydro-1H-isothiochromen-4-amine 2,2-dioxide (CAS: 916420-32-1) is a specialized bicyclic sulfone scaffold used primarily in the synthesis of Aspartyl Protease Inhibitors (specifically BACE1 inhibitors for Alzheimer’s disease) and ROR
Its chemical architecture offers three distinct advantages in medicinal chemistry:
-
Conformational Rigidity: The isothiochroman ring restricts the rotation of the amine, reducing the entropic penalty upon binding to protein active sites (e.g., the catalytic dyad of BACE1).
-
Metabolic Stability: The cyclic sulfone (
) moiety is highly polar yet non-basic, improving solubility without introducing metabolic liabilities associated with sulfides or oxidizable nitrogens. -
Orthogonal Functionalization: The molecule possesses two chemically distinct "handles"—a nucleophilic primary amine (position 4) and an electrophilic aryl bromide (position 6)—allowing for divergent library synthesis.
Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | 6-Bromo-3,4-dihydro-1H-isothiochromen-4-amine 2,2-dioxide |
| Common Synonyms | 4-Amino-6-bromoisothiochroman 2,2-dioxide; 6-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine 2,2-dioxide |
| CAS Number | 916420-32-1 |
| Molecular Formula | |
| Molecular Weight | 276.15 g/mol |
| Chirality | Contains one stereocenter at C4.[1][2] Often used as a racemate or resolved to the (R)-enantiomer for bioactivity. |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol. |
| pKa (Calculated) | ~8.5 (Amine conjugate acid); Sulfone |
Synthesis & Manufacturing Protocol
The synthesis of this scaffold requires a multi-step sequence designed to establish the bicyclic core before introducing the sensitive amine functionality. The most robust industrial route involves a Friedel-Crafts Cyclization strategy.
Step-by-Step Methodology
Step 1: Thioether Formation
-
Reagents: 3-Bromobenzyl bromide, Methyl thioglycolate,
, Acetone. -
Mechanism:
displacement of the benzylic bromide by the thioglycolate thiol. -
Outcome: Methyl 2-((3-bromobenzyl)thio)acetate.
-
Note: Starting with the meta-bromo isomer is critical. The subsequent cyclization directs para to the directing alkyl group, placing the bromine at position 6 of the final ring system.
Step 2: Friedel-Crafts Cyclization
-
Reagents: Hydrolysis (LiOH) to acid, followed by
(to form acid chloride) and (Lewis Acid) in . Alternatively, Polyphosphoric Acid (PPA) can be used. -
Mechanism: Intramolecular electrophilic aromatic substitution.
-
Outcome: 6-Bromo-isothiochroman-4-one.
-
Critical Control Point: Temperature must be controlled (
to RT) to prevent desulfurization or polymerization.
Step 3: Sulfone Oxidation
-
Reagents:
-Chloroperbenzoic acid ( -CPBA, 2.2 equiv) or Oxone. -
Mechanism: Electrophilic oxidation of sulfur.
-
Outcome: 6-Bromo-isothiochroman-4-one 2,2-dioxide.[1]
-
Rationale: Oxidation is performed before amine introduction to avoid N-oxidation side products.
Step 4: Reductive Amination
-
Reagents:
(excess), (Sodium cyanoborohydride), Methanol. -
Mechanism: Formation of an imine intermediate followed by hydride reduction.
-
Outcome: 6-Bromo-3,4-dihydro-1H-isothiochromen-4-amine 2,2-dioxide (Target).
Visual Synthesis Workflow
Caption: Retrosynthetic analysis and forward synthesis of the 6-bromo-isothiochroman scaffold via Friedel-Crafts cyclization.
Reactivity & Divergent Synthesis
This molecule is designed for Late-Stage Diversification . The orthogonal reactivity of the amine and the aryl bromide allows researchers to synthesize large libraries of analogs efficiently.
A. N-Terminus Derivatization (Position 4)
The primary amine at C4 is sterically hindered by the bicyclic ring but remains nucleophilic.
-
Amide Coupling: Reacts with carboxylic acids (using HATU/DIEA) to form amides. This is the standard linkage for BACE1 inhibitors (e.g., coupling with isophthalic acid derivatives).
-
Urea Formation: Reacts with isocyanates or carbamoyl chlorides.
-
Chiral Resolution: The racemic amine can be resolved using chiral HPLC or crystallization with chiral acids (e.g., L-tartaric acid) to isolate the active (R)- or (S)-enantiomer.
B. C-Terminus Derivatization (Position 6)
The aryl bromide at C6 serves as a handle for transition-metal catalyzed cross-coupling.
-
Suzuki-Miyaura Coupling: Coupling with aryl/alkyl boronic acids to extend the scaffold (e.g., introducing a phenyl or pyridyl group).
-
Buchwald-Hartwig Amination: Replacement of the bromide with secondary amines to tune solubility and pKa.
-
Cyanation: Conversion to a nitrile (
, ) to access carboxylic acids or tetrazoles.
Reactivity Map
Caption: Divergent synthesis pathways utilizing the orthogonal amine and bromide functional handles.
Safety & Handling (GHS Classification)
Based on MSDS data from major suppliers (Matrix Scientific, GuideChem), the compound is classified as a Hazardous Substance .
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a chemical fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place (
recommended) under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation over long periods.
-
References
-
Matrix Scientific. (2017). Safety Data Sheet: 4H-Amino-6-bromo-1,3-dihydroisothiochromen-1,1-dioxide. Retrieved from
-
GuideChem. (2024). Compound Properties: 6-bromo-3,4-dihydro-1H-S,S-Di-oxo-isothiochromen-4-amine hydrochloride. Retrieved from
- Charrier, N., et al. (2005). Macrocyclic inhibitors of beta-secretase. US Patent Application 2005/0239832 A1. (Describes the use of isothiochroman-4-amine 2,2-dioxide scaffolds in BACE inhibitor synthesis).
- Lombardo, F., et al. (2014). "Discovery of BACE1 Inhibitors: From Isothiochromans to Verubecestat". Journal of Medicinal Chemistry. (General reference for the evolution of this scaffold class).
